4-Methyl-5-methoxybenzofurazane is a heterocyclic compound that belongs to the benzofurazane family, characterized by a benzene ring fused to a furan ring with a nitrogen atom in the furan. This compound is of interest due to its potential applications in medicinal chemistry and materials science.
The compound can be sourced through various synthetic routes, primarily involving the modification of existing benzofurans or related compounds. The literature provides multiple methodologies for synthesizing derivatives of benzofurans, which can be adapted for the production of 4-methyl-5-methoxybenzofurazane.
4-Methyl-5-methoxybenzofurazane is classified as:
The synthesis of 4-methyl-5-methoxybenzofurazane can be achieved through several methods, often involving cyclization reactions. For instance, one approach involves the reaction of substituted phenols with appropriate reagents under acidic conditions to form the benzofurazane structure.
The molecular structure of 4-methyl-5-methoxybenzofurazane consists of:
4-Methyl-5-methoxybenzofurazane can undergo various chemical reactions typical for heterocycles, including:
The mechanism of action for 4-methyl-5-methoxybenzofurazane in biological systems is not extensively documented but can be inferred from related compounds. It may interact with biological targets through:
Research indicates that derivatives of benzofurans exhibit various biological activities, including anticancer properties, suggesting that 4-methyl-5-methoxybenzofurazane may possess similar pharmacological potential.
4-Methyl-5-methoxybenzofurazane has potential applications in:
Research into its derivatives continues to explore its full potential in these fields, leveraging its unique structural features for innovative applications.
The construction of the benzofurazane core (benzofuroxan or furoxan fused to benzene) represents a critical challenge in synthesizing 4-methyl-5-methoxybenzofurazane derivatives. Modern approaches leverage transition metal-catalyzed cyclization reactions due to their efficiency and functional group tolerance. Copper-catalyzed intramolecular O-arylations have emerged as particularly effective for benzofuran formation, which serves as a conceptual precursor to benzofurazane systems. These reactions typically employ catalytic copper iodide (CuI) or copper chloride (CuCl₂) with cesium carbonate (Cs₂CO₃) as a base in solvents like pyridine or dimethylformamide, facilitating the formation of the critical C–O bond of the heterocycle at elevated temperatures (80-120°C). Yields often exceed 80% with electron-donating substituents on the salicylaldehyde precursor [1].
Palladium-catalyzed methodologies offer complementary strategies, particularly for introducing carbonyl functionality adjacent to the heterocycle. Palladium acetate (Pd(OAc)₂)-catalyzed reactions between aryl boronic acids and 2-(2-formylphenoxy)acetonitriles enable the synthesis of benzoyl-substituted benzofurans. These reactions proceed via transmetalation and intramolecular cyclization, achieving moderate to excellent yields (58-94%) depending on the substituents. The mechanism involves oxidative addition of the boronic acid to palladium, followed by nucleophilic attack and dehydration [1].
For specifically accessing the furazane (1,2,5-oxadiazole) moiety, cyclodehydration of ortho-substituted nitroanilines represents a classical approach. Contemporary improvements utilize microwave irradiation with phosphoryl chloride (POCl₃) as a dehydrating agent, significantly reducing reaction times from hours to minutes while maintaining yields of 65-85%. This method proves invaluable for constructing the bicyclic system prior to introducing the methyl and methoxy substituents [1] [4].
Table 1: Catalytic Systems for Heterocyclic Ring Formation
Core Structure | Catalyst System | Key Reagents | Temperature | Typical Yield (%) |
---|---|---|---|---|
Benzofuran | CuI/Cs₂CO₃ | Salicylaldehyde derivatives | 90°C | 70-91 |
Benzofuran | Pd(OAc)₂/bpy | Aryl boronic acids, o-formylphenoxy nitriles | 90°C | 58-94 |
Benzofurazane | POCl₃ (MW) | o-Nitroaniline derivatives | 150°C (MW) | 65-85 |
Functionalized precursors are essential for installing the methyl and methoxy groups in the 4 and 5 positions of benzofurazane. The Wittig reaction provides a powerful tool for generating α,β-unsaturated esters or ketones as key intermediates. Optimized conditions employ stabilized ylides (e.g., Ph₃P=CHCO₂Et) under anhydrous conditions in tetrahydrofuran or toluene. Lithium chloride (LiCl) or crown ether additives significantly enhance reaction rates and yields (typically 75-90%) by promoting ylide formation and suppressing side reactions. This method is crucial for appending the acrylic acid chain needed for subsequent decarboxylative pathways to the methyl substituent [7] [9].
The Nenitzescu reaction, involving the condensation of p-benzoquinones with β-aminocrotonates or related enolizable carbonyl compounds, offers direct access to 5-hydroxyindole derivatives. While traditionally used for indoles, its adaptation for benzofurazane precursors involves modified quinones and β-enamino esters bearing protected functionalities compatible with the furazane nitrogen-oxygen system. Optimization focuses on:
Mechanistically, the Nenitzescu reaction proceeds via Michael addition of the enamine to the quinone, followed by tautomerization, intramolecular aldol condensation, and aromatization. Protecting group strategies (e.g., tert-butyldimethylsilyl ethers) for potential methoxy or hydroxyl precursors are often necessary during this sequence [7].
Achieving precise substitution at the 4-methyl and 5-methoxy positions demands highly regioselective methodologies. Directed ortho-metalation (DoM) using lithium diisopropylamide (LDA) or related strong bases remains a cornerstone technique. Benzofurazanes containing directing metalation groups (DMGs) like carboxamides, methoxy, or even the furazane N-oxide oxygen itself undergo regioselective deprotonation ortho to the DMG. Subsequent quenching with methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂SO₂) installs the methyl or methoxy group, respectively. Careful optimization of temperature (-78°C for deprotonation, warming to -40°C for electrophile quenching) and stoichiometry (1.1-1.3 equiv LDA, 2-3 equiv electrophile) achieves regioselectivities exceeding 90:10 for the desired 4 or 5 position over other possible sites [5] [8].
Solvent-controlled regioselectivity offers a powerful alternative, particularly for electrophilic substitutions. The critical role of solvent polarity was demonstrated in reactions of ambident nucleophiles like N-arylcyanothioformamides, where solvent choice dictates whether nitrogen or sulfur attacks the electrophile. For electrophilic methylation/methoxylation of benzofurazanes:
Regioselective demethylation of polymethoxy precursors provides another route. Boron tribromide (BBr₃) in dichloromethane at low temperatures (-78°C to 0°C) selectively removes methyl groups from sterically accessible or electron-rich positions. For example, 4,5,6-trimethoxybenzofurazane undergoes selective demethylation at the 5-position first, allowing subsequent protection or conversion, followed by controlled demethylation at the 4-position if needed. Aluminum chloride (AlCl₃) with ethanethiol (EtSH) offers an alternative for ortho-demethylation relative to carbonyl groups [8].
4-Methyl-5-methoxybenzofurazane derivatives show significant potential as scaffolds for positron emission tomography (PET) radiotracers due to their ability to bind biological targets and favorable physicochemical properties (optimal log P ~2-3 for blood-brain barrier penetration). Carbon-11 ([¹¹C]) Radiolabeling via O- or N-methylation is the predominant strategy.
Synthesis of [¹¹C]Methyl Precursors: The key step involves reacting a desmethyl precursor (e.g., 5-hydroxy-4-methylbenzofurazane or 4-methyl-5-benzofurazanol) with [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). [¹¹C]Methyl triflate, generated by passing [¹¹C]CH₃I through a silver triflate column at high temperature, is highly reactive due to its strong methylating power and low nucleophilicity of the triflate counterion. Reactions are performed in anhydrous dimethylformamide or acetone containing a strong base (e.g., cesium carbonate, 5-10 µmol) or tetrabutylammonium hydroxide (TBAH, 5-10 µL of 40% solution) at room temperature for 2-5 minutes. Decay-corrected radiochemical yields typically range from 20-40% [3].
Purification and Formulation: Rapid purification is essential due to the short half-life of carbon-11 (20.4 minutes). High-performance liquid chromatography (HPLC) using semi-preparative C-18 columns with ethanol/phosphate buffer or acetonitrile/water mixtures as the mobile phase effectively isolates the desired radiotracer. Subsequent formulation involves removing the organic solvent via evaporation under vacuum and gentle heating, followed by dissolution in sterile saline or phosphate-buffered saline containing <10% ethanol for intravenous injection. Specific activities at the end of synthesis are typically high (37-74 GBq/µmol; 1-2 Ci/µmol), minimizing mass-related pharmacological effects [3].
Probe Design Considerations: Modifications to the benzofurazane core are guided by:
Table 2: Parameters for Carbon-11 Radiolabeling of Benzofurazanes
Radiolabeling Precursor | Methylating Agent | Base/Solvent | Reaction Time (min) | Radiochemical Yield (%, d.c.) | Specific Activity (GBq/µmol) |
---|---|---|---|---|---|
5-Hydroxy-4-methylbenzofurazane | [¹¹C]CH₃OTf | Cs₂CO₃ / DMF | 3 | 21-30 | ≈37 |
5-Hydroxy-4-methylbenzofurazane | [¹¹C]CH₃I | TBAH / Acetone | 5 | 15-25 | ≈18.5 |
4-Methyl-5-benzofurazanol | [¹¹C]CH₃OTf | Cs₂CO₃ / DMF | 2 | 25-40 | ≈74 |
Validation: Successful application of analogous [¹¹C]benzofuran probes (e.g., [¹¹C]5-hydroxy-2-(4-methylaminophenyl)benzofuran) demonstrates proof-of-principle. These probes exhibit excellent brain uptake (4.8% ID/g at 2 min post-injection in mice) and rapid washout from non-target tissues (>90% clearance within 30 min), highlighting the suitability of the benzofuran/benzofurazane scaffold for CNS imaging. Specific binding to pathological targets (e.g., amyloid plaques in transgenic mouse models) is confirmed by autoradiography and blocked by cold competitors [3].
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3